1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3
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Overview
Description
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is a deuterium-labeled compound, specifically a deuterated form of γ-Tocotrienol, an active form of vitamin E . Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
The synthesis of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 typically involves the incorporation of deuterium into the molecular structure of γ-Tocotrienol. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling . Industrial production methods are not publicly detailed but likely involve large-scale synthesis using similar principles.
Chemical Reactions Analysis
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 has several scientific research applications:
Chemistry: Used as a tracer in studies involving the quantitation of drug molecules.
Biology: Employed in metabolic studies to understand the behavior of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential effects on the pharmacokinetic and metabolic profiles of pharmaceuticals.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is primarily related to its role as a deuterium-labeled compound. Deuterium substitution can affect the pharmacokinetics and metabolic profiles of drugs by altering their absorption, distribution, metabolism, and excretion. This can lead to changes in the efficacy and safety of the drug .
Comparison with Similar Compounds
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is unique due to its deuterium labeling. Similar compounds include:
γ-Tocotrienol: The non-deuterated form of the compound.
Deuterium-labeled compounds: Other compounds that have undergone deuterium substitution for similar research purposes.
These similar compounds share the common feature of deuterium labeling, which is used to study their pharmacokinetic and metabolic profiles.
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
1-(oxolan-3-ylmethyl)-3-(trideuteriomethyl)urea |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(10)9-4-6-2-3-11-5-6/h6H,2-5H2,1H3,(H2,8,9,10)/i1D3 |
InChI Key |
ZKHFVKXZYZDWSP-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)NCC1CCOC1 |
Canonical SMILES |
CNC(=O)NCC1CCOC1 |
Origin of Product |
United States |
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